molecular formula C17H15Cl2N5OS B4939213 N-(2,5-dichlorophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(2,5-dichlorophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B4939213
M. Wt: 408.3 g/mol
InChI Key: CCFARYRODITOEH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DCTA, and it has been shown to have a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of DCTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCTA has a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for regulating cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCTA for lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these molecules in different biological processes. However, one of the limitations of DCTA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on DCTA. One area of interest is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-cancer properties. Another area of research is the development of new methods for synthesizing DCTA and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of DCTA and its potential applications in different areas of scientific research.
In conclusion, DCTA is a compound that has been extensively studied for its potential applications in scientific research. It has a range of interesting biochemical and physiological effects, and it has been shown to be effective against a range of different diseases. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of DCTA involves a multistep process that begins with the reaction of 2,5-dichloroaniline with thioacetic acid to form 2,5-dichlorophenylthioacetic acid. This is then reacted with ethyl 4-bromobenzoate to form the ester intermediate. The final step involves the reaction of the ester intermediate with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of DCTA.

Scientific Research Applications

DCTA has been extensively studied for its potential applications in scientific research. One of the most interesting areas of research has been the compound's potential as a therapeutic agent for a range of diseases. Studies have shown that DCTA has anti-inflammatory and anti-cancer properties, and it has been shown to be effective against a range of different cancer cell lines.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-11-3-6-13(7-4-11)24-17(21-22-23-24)26-10-16(25)20-15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFARYRODITOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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